Epinephrine impurity 19-d3 (hydrochloride)
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Overview
Description
Epinephrine impurity 19-d3 (hydrochloride) is a deuterium-labeled derivative of epinephrine impurity 19. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is often used as a tracer for quantitation during the drug development process. This compound is primarily used in scientific research to study the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epinephrine impurity 19-d3 (hydrochloride) involves the incorporation of deuterium into the epinephrine impurity 19 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of epinephrine impurity 19-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the purity and consistency of the final product. The compound is typically produced in facilities that adhere to strict regulatory standards to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
Epinephrine impurity 19-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated quinones.
Reduction: Reduction reactions can convert the compound back to its deuterated alcohol form.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated quinones, while reduction can produce deuterated alcohols .
Scientific Research Applications
Epinephrine impurity 19-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Assists in the development of new drugs by providing insights into their pharmacokinetics and metabolism.
Industry: Used in quality control and validation of analytical methods for drug development.
Mechanism of Action
The mechanism of action of epinephrine impurity 19-d3 (hydrochloride) is similar to that of epinephrine impurity 19. It interacts with various molecular targets, including adrenergic receptors, to exert its effects. The incorporation of deuterium can influence the compound’s pharmacokinetic and metabolic profiles, potentially altering its interaction with these targets .
Comparison with Similar Compounds
Epinephrine impurity 19-d3 (hydrochloride) is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Epinephrine impurity 19: The non-deuterated form of the compound.
Deuterated analogs of other adrenergic compounds: These include deuterated versions of norepinephrine and dopamine.
The uniqueness of epinephrine impurity 19-d3 (hydrochloride) lies in its use as a tracer for studying the pharmacokinetics and metabolism of drugs, providing valuable insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C17H26ClNO5 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
[4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4;/h6-8,10-11,13,18-19H,9H2,1-5H3;1H/i5D3; |
InChI Key |
WIWBBOTXZXENJY-OWKBQAHQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OC(=O)C(C)C)OC(=O)C(C)C)O.Cl |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C.Cl |
Origin of Product |
United States |
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